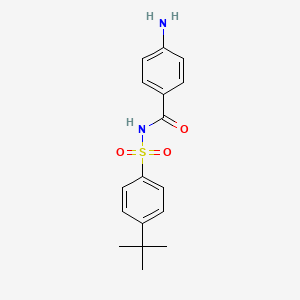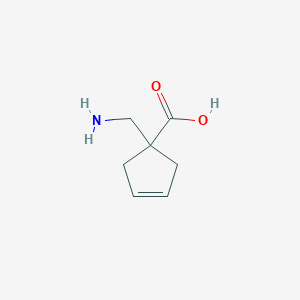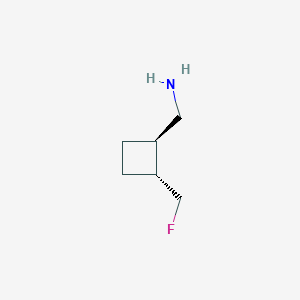![molecular formula C12H18BrF2NO2 B13343010 tert-Butyl (3S,6S)-6-(bromomethyl)-1,1-difluoro-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13343010.png)
tert-Butyl (3S,6S)-6-(bromomethyl)-1,1-difluoro-5-azaspiro[2.4]heptane-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (3S,6S)-6-(bromomethyl)-1,1-difluoro-5-azaspiro[2.4]heptane-5-carboxylate is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a bromomethyl group, two fluorine atoms, and a tert-butyl ester group. The spirocyclic framework imparts significant rigidity and stability to the molecule, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3S,6S)-6-(bromomethyl)-1,1-difluoro-5-azaspiro[2.4]heptane-5-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach is to first construct the spirocyclic core through a series of cyclization reactions. The introduction of the bromomethyl group can be achieved via bromination reactions using reagents such as N-bromosuccinimide (NBS). The difluoro substitution is often introduced through nucleophilic substitution reactions using fluorinating agents like diethylaminosulfur trifluoride (DAST).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3S,6S)-6-(bromomethyl)-1,1-difluoro-5-azaspiro[2.4]heptane-5-carboxylate can undergo a variety of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different functional groups.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while hydrolysis of the ester group would produce the carboxylic acid.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (3S,6S)-6-(bromomethyl)-1,1-difluoro-5-azaspiro[2.4]heptane-5-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology and Medicine
In biological and medical research, this compound is studied for its potential pharmacological properties. The presence of the difluoro group can enhance the metabolic stability of drug candidates, making it a useful scaffold for drug design.
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of tert-Butyl (3S,6S)-6-(bromomethyl)-1,1-difluoro-5-azaspiro[2.4]heptane-5-carboxylate depends on its specific application. In drug design, for example, the compound may interact with biological targets such as enzymes or receptors. The difluoro group can enhance binding affinity and selectivity, while the spirocyclic structure can improve the overall stability of the molecule.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (7S)-7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate
- tert-Butyl (3S,6S)-6-(chloromethyl)-1,1-difluoro-5-azaspiro[2.4]heptane-5-carboxylate
Uniqueness
tert-Butyl (3S,6S)-6-(bromomethyl)-1,1-difluoro-5-azaspiro[2.4]heptane-5-carboxylate is unique due to the presence of the bromomethyl group, which provides a versatile handle for further functionalization. The difluoro substitution also imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, which are advantageous in drug design and other applications.
Properties
Molecular Formula |
C12H18BrF2NO2 |
|---|---|
Molecular Weight |
326.18 g/mol |
IUPAC Name |
tert-butyl (3S,6S)-6-(bromomethyl)-2,2-difluoro-5-azaspiro[2.4]heptane-5-carboxylate |
InChI |
InChI=1S/C12H18BrF2NO2/c1-10(2,3)18-9(17)16-7-11(4-8(16)5-13)6-12(11,14)15/h8H,4-7H2,1-3H3/t8-,11-/m0/s1 |
InChI Key |
ONZBWGFCTFTPNC-KWQFWETISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@]2(C[C@H]1CBr)CC2(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CC1CBr)CC2(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1-Methyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-c]pyridine](/img/structure/B13342927.png)


![Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13342947.png)


![methyl({[1-methyl-2-(1-methyl-1H-pyrazol-4-yl)piperidin-3-yl]methyl})amine](/img/structure/B13342976.png)



![2-Ethyl-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine](/img/structure/B13342994.png)

![2-((R)-8-(3,5-Difluorophenyl)-8-methyl-10-oxo-6,9-diazaspiro[4.5]decan-9-yl)-N-((S)-2'-oxo-1',2',5,7-tetrahydrospiro[cyclopenta[b]pyridine-6,3'-pyrrolo[2,3-b]pyridin]-3-yl)acetamide](/img/structure/B13342996.png)
![8-(Oxetan-3-yl)-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13343001.png)
